1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a phenyl group, and a pyridinylpiperidine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidinone ring through cyclization reactions. The phenyl and pyridinylpiperidine groups are introduced through nucleophilic substitution and coupling reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidinone core and the phenyl and pyridinylpiperidine groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities.
Phenylpiperidine derivatives: These compounds have a phenylpiperidine moiety and are known for their pharmacological properties.
Properties
IUPAC Name |
1-phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(19-10-15-24(21(19)26)18-4-2-1-3-5-18)23-13-8-17(9-14-23)16-6-11-22-12-7-16/h1-7,11-12,17,19H,8-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYTFJRPFMNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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